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molecular formula C12H15Cl B8602178 1-(Chloromethyl)-3-(1-cyclopropylethyl)benzene

1-(Chloromethyl)-3-(1-cyclopropylethyl)benzene

Cat. No. B8602178
M. Wt: 194.70 g/mol
InChI Key: BMYUSRLJTQSDFQ-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a solution of [3-(1-cyclopropylethyl)phenyl]methanol (0.128 g, 0.73 mmol) in carbon tetrachloride (20 mL) was added polystyrene bound triphenyl phosphine (2.15 mmol/g, 0.68 g, 1.5 mmol). After stirring at 100° C. overnight the resin was filtered of and the solvent was removed under vacuum to afford the desired product.
Name
[3-(1-cyclopropylethyl)phenyl]methanol
Quantity
0.128 g
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:6]2[CH:7]=[C:8]([CH2:12]O)[CH:9]=[CH:10][CH:11]=2)[CH3:5])[CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:34]>>[Cl:34][CH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:4]([CH:1]2[CH2:3][CH2:2]2)[CH3:5])[CH:7]=1

Inputs

Step One
Name
[3-(1-cyclopropylethyl)phenyl]methanol
Quantity
0.128 g
Type
reactant
Smiles
C1(CC1)C(C)C=1C=C(C=CC1)CO
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at 100° C. overnight the resin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered of and the solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1=CC(=CC=C1)C(C)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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